molecular formula C10H15FSi B3048844 Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- CAS No. 1833-40-5

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]-

Cat. No.: B3048844
CAS No.: 1833-40-5
M. Wt: 182.31 g/mol
InChI Key: HELRPJOVIZGERH-UHFFFAOYSA-N
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Description

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- is an organosilicon compound that features a benzene ring substituted with a fluoro group and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- typically involves the reaction of benzene derivatives with fluoro and trimethylsilyl reagents. One common method is the direct fluorination of a benzene ring followed by the introduction of the trimethylsilyl group through a silylation reaction. The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and silylation processes, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The choice of reagents, catalysts, and solvents is crucial in scaling up the production while maintaining efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:

    Substitution Reactions: The fluoro and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and coupling partners. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- has several applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- exerts its effects involves interactions with molecular targets and pathways. The fluoro and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1-fluoro-2-methyl-: This compound is similar but lacks the trimethylsilyl group, which can significantly alter its chemical properties and reactivity.

    Benzene, 1-[difluoro(trimethylsilyl)methyl]-2-fluoro-:

Uniqueness

Benzene, 1-fluoro-2-[(trimethylsilyl)methyl]- is unique due to the presence of both fluoro and trimethylsilyl groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(2-fluorophenyl)methyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FSi/c1-12(2,3)8-9-6-4-5-7-10(9)11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HELRPJOVIZGERH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70305251
Record name [(2-Fluorophenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1833-40-5
Record name NSC170020
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(2-Fluorophenyl)methyl](trimethyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70305251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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